molecular formula C8H6ClNO2 B1474314 (2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid CAS No. 1379423-73-0

(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid

Cat. No.: B1474314
CAS No.: 1379423-73-0
M. Wt: 183.59 g/mol
InChI Key: VWOAJEKVHQVOOQ-UPHRSURJSA-N
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Description

“(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid” is a chloropyridine derivative with the molecular formula C₈H₆ClNO₂ and a molecular weight of 183.60 g/mol (CAS: 1379423-73-0). Its structure features a Z-configuration at the double bond of the propenoic acid moiety, a 2-chloropyridin-4-yl substituent, and a carboxylic acid functional group .

Properties

IUPAC Name

(Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-7-5-6(3-4-10-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOAJEKVHQVOOQ-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C=C1/C=C\C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

  • Starting Materials: 2-chloropyridine-4-carboxaldehyde and malonic acid or its ester derivatives.
  • Reaction Conditions: Typically conducted in the presence of a base catalyst such as piperidine or pyridine, sometimes with the addition of acetic acid or other solvents to facilitate the reaction.
  • Mechanism: The active methylene group of malonic acid reacts with the aldehyde function on 2-chloropyridine-4-carboxaldehyde, forming the α,β-unsaturated acid after decarboxylation.
  • Stereochemistry: The reaction favors the (2Z)-isomer due to thermodynamic stability and steric factors during the condensation step.

Wittig or Horner-Wadsworth-Emmons (HWE) Olefination

  • Starting Materials: 2-chloropyridin-4-carboxaldehyde and phosphonium ylides or phosphonate esters derived from propionic acid.
  • Reaction Conditions: Typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.
  • Outcome: The olefination reaction forms the double bond with control over the E/Z stereochemistry, often favoring the (2Z) isomer under specific reagent and temperature conditions.

Direct Coupling Methods

  • Some patents and research documents suggest alternative coupling methods involving halogenated pyridine derivatives and activated propenoic acid derivatives under palladium-catalyzed cross-coupling conditions, though these are less common for this particular compound.

Detailed Research Findings and Data

Method Starting Materials Catalyst/Base Solvent Temperature Yield (%) Notes
Knoevenagel Condensation 2-chloropyridine-4-carboxaldehyde + malonic acid Piperidine or pyridine Ethanol or acetic acid Reflux or room temp 60-85 Common and efficient; favors (2Z) isomer; decarboxylation step critical for purity
Wittig Olefination 2-chloropyridine-4-carboxaldehyde + phosphonium ylide Base (e.g., n-BuLi) THF or DMF 0°C to RT 50-75 Allows stereochemical control; requires preparation of ylide precursor
Horner-Wadsworth-Emmons (HWE) 2-chloropyridine-4-carboxaldehyde + phosphonate ester Base (e.g., NaH, K2CO3) THF or DMF 0°C to RT 65-80 Mild conditions; good stereoselectivity; widely used in synthesis of α,β-unsaturated acids

Notes on Purity and Isomerism

  • The (2Z) stereochemistry is essential for the biological activity and physicochemical properties of the compound.
  • Stereochemical purity is typically confirmed by NMR spectroscopy and sometimes by chromatographic techniques such as HPLC.
  • The Knoevenagel condensation often yields a mixture of (2Z) and (2E) isomers, but reaction conditions can be optimized to favor the (2Z) isomer.
  • Purification steps may include recrystallization or chromatographic separation to isolate the desired isomer.

Summary of Key Patents and Literature

  • Patent WO2014022767A1 discusses compounds related to pyridine derivatives and their preparation, which may include methods applicable to this compound class, emphasizing substitution patterns and reaction conditions for optimized yields.
  • European patent EP4234551A2 covers heterocyclic compounds with various substituents and synthetic routes that can be adapted for pyridine-based α,β-unsaturated acids.
  • Commercial suppliers like BLD Pharm provide the compound with specifications but limited synthetic details; however, their catalog data confirms the molecular formula and purity standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid moiety.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of propanoic acid derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Features
This compound C₈H₆ClNO₂ 183.60 2-Cl-pyridin-4-yl, carboxylic acid (Z-config) Planar geometry, strong H-bond donor
Methyl (2Z)-3-(5-fluoropyridin-3-yl)prop-2-enoate C₉H₈FNO₂ 181.17 5-F-pyridin-3-yl, methyl ester (Z-config) Ester group, reduced solubility
Haloxyfop (herbicide) C₁₅H₁₁ClF₃NO₄ 361.70 3-Cl-5-CF₃-pyridinyl, phenoxypropanoic acid Agrochemical use, lipophilic
(2Z)-3-(1H-imidazol-5-yl)prop-2-enoic acid C₆H₆N₂O₂ 138.12 Imidazol-5-yl, carboxylic acid (Z-config) Zwitterionic potential, H-bond rich

Key Observations:

Substituent Effects: The 2-chloropyridin-4-yl group in the target compound introduces steric and electronic effects distinct from analogs like methyl (2Z)-3-(5-fluoropyridin-3-yl)prop-2-enoate, which has a 5-fluoro substituent. Chlorine’s higher electronegativity and larger atomic radius may enhance intermolecular halogen bonding or alter metabolic stability compared to fluorine . In haloxyfop, the trifluoromethyl group increases lipophilicity, favoring herbicidal activity, whereas the target compound’s carboxylic acid group enhances water solubility .

Functional Group Impact: The carboxylic acid in the target compound enables hydrogen bonding and salt formation, contrasting with the methyl ester in its fluoropyridine analog, which reduces polarity and bioavailability .

Stereochemical Considerations :

  • The Z-configuration at the double bond is conserved across all listed analogs, suggesting a preference for planar geometry that may optimize π-π stacking or conjugation with aromatic heterocycles .

Biological Activity

(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid, a compound characterized by its unique structural features, has garnered attention in various biological studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chloropyridine moiety attached to a prop-2-enoic acid backbone, which contributes to its biological properties. The molecular formula is C10H8ClN and it exhibits properties typical of both carboxylic acids and aromatic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes such as apoptosis and proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to receptors, influencing downstream signaling cascades.
  • Oxidative Stress Modulation : The compound may alter oxidative stress levels within cells, impacting cell survival and death pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has been tested against E. coli and Staphylococcus aureus, demonstrating effective inhibition at specific concentrations.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity. In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7.

Cell Line IC50 (µM)
HeLa15
MCF-720

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis via the intrinsic pathway.
    "The compound's ability to elevate ROS levels suggests a potential mechanism for its anticancer effects" .
  • Neuroprotective Effects : Research exploring the neuroprotective capabilities of the compound showed promising results in models of oxidative stress-induced neuronal damage. The compound was found to reduce cell death in dopaminergic neurons exposed to neurotoxic agents.
    "These findings indicate that this compound may offer protective benefits against neurodegeneration" .

Q & A

Q. What are the recommended synthetic routes for (2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid, and how can reaction conditions influence stereoselectivity?

  • Methodological Answer : The synthesis typically involves condensation of 2-chloropyridine-4-carbaldehyde with a suitable acetylene or acrylate precursor under controlled conditions. For stereoselective Z-configuration, catalysts such as palladium (e.g., Pd(PPh₃)₄) or copper(I) iodide in polar aprotic solvents (e.g., DMF) are critical. Reaction temperature (optimized at 60–80°C) and slow addition rates minimize isomerization to the E-form. Post-synthesis purification via recrystallization (ethanol/water) ensures >95% Z-isomer purity .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR : <sup>1</sup>H NMR (DMSO-d₆) shows characteristic peaks: δ 8.45 (d, pyridine H), 7.90 (d, CH=CH), 6.75 (s, pyridine H). <sup>13</sup>C NMR confirms the carboxylic acid (δ ~170 ppm) and olefinic carbons (δ 120–130 ppm).
  • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C).
  • Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 212.03) validates molecular weight. Cross-referencing with NIST spectral libraries ensures accuracy .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

  • Methodological Answer : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL) or methanol (10 mg/mL). For biological assays, pre-dissolve in DMSO and dilute with buffer (final DMSO ≤1%). Precipitation issues in aqueous media require sonication or co-solvents like PEG-400 .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the geometry and predict frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), indicating electrophilic reactivity at the double bond. Molecular docking (AutoDock Vina) against target enzymes (e.g., COX-2) reveals binding affinities (ΔG ≈ -8.5 kcal/mol), suggesting anti-inflammatory potential. Validate with in vitro assays .

Q. What strategies mitigate Z/E isomerization during prolonged storage or under experimental conditions?

  • Methodological Answer : Isomerization is minimized by:
  • Storing at -20°C in amber vials to prevent UV-induced degradation.
  • Avoiding high temperatures (>40°C) during synthesis or handling.
  • Using stabilizers like BHT (0.01% w/v) in solution. Monitor isomer ratios via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

Q. How should researchers address contradictory data in literature regarding the compound’s biological activity?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Standardize protocols:
  • Use >98% pure compound (verified by HPLC).
  • Replicate assays across multiple models (e.g., HEK293 vs. RAW264.7 cells).
  • Cross-validate with orthogonal methods (e.g., ELISA for cytokine profiling vs. Western blot) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z)-3-(2-chloropyridin-4-yl)prop-2-enoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.